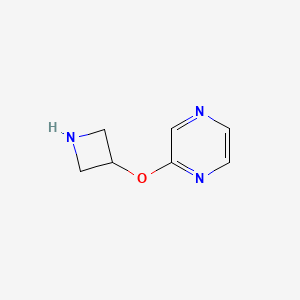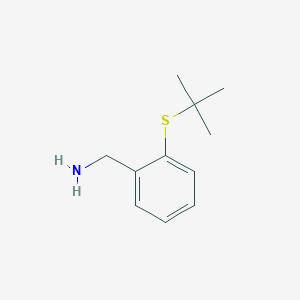
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 3-position of the pyridine ring and a 3-chloro-2-methylanilino group attached to the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylaniline and 3-aminopyridine.
Coupling Reaction: The key step involves the coupling of 3-chloro-2-methylaniline with 3-aminopyridine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or water) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the compound make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted pyridines, while coupling reactions can yield biaryl compounds.
Applications De Recherche Scientifique
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-chloropyridine: This compound is structurally similar but lacks the 3-chloro-2-methylanilino group.
2-Chloro-3-aminopyridine: Another related compound with similar reactivity and applications in medicinal chemistry.
Uniqueness
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine is unique due to the presence of both the amino and 3-chloro-2-methylanilino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12ClN3 |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-N-(3-chloro-2-methylphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C12H12ClN3/c1-8-9(13)4-2-6-11(8)16-12-10(14)5-3-7-15-12/h2-7H,14H2,1H3,(H,15,16) |
Clé InChI |
YCXHFPIFSFZBRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8728886.png)



![ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8728907.png)

![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)


